molecular formula C5HBrN2O2S B2477787 4-Bromo-5-nitrothiophene-2-carbonitrile CAS No. 31845-00-8

4-Bromo-5-nitrothiophene-2-carbonitrile

Cat. No. B2477787
Key on ui cas rn: 31845-00-8
M. Wt: 233.04
InChI Key: WHIYTPLNDQYIBZ-UHFFFAOYSA-N
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Procedure details

Name
O=[N+]([O-])c1sc(C=NO)cc1Br
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][c:2]1[cH:3][c:4]([CH:10]=[N:11][OH:12])[s:5][c:6]1[N+:7](=[O:8])[O-:9].[CH3:13][C:14]([O:15][C:16](=[O:17])[CH3:18])=[O:19]>>[Br:1][c:2]1[cH:3][c:4]([C:10]#[N:11])[s:5][c:6]1[N+:7](=[O:8])[O-:9]

Inputs

Step One
Name
O=[N+]([O-])c1sc(C=NO)cc1Br
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1sc(C=NO)cc1Br
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC(C)=O

Outcomes

Product
Name
Type
product
Smiles
N#Cc1cc(Br)c([N+](=O)[O-])s1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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